Tranylcypromine sulfate

Catalog No.
S002629
CAS No.
13492-01-8
M.F
C18H24N2O4S
M. Wt
364.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tranylcypromine sulfate

CAS Number

13492-01-8

Product Name

Tranylcypromine sulfate

IUPAC Name

(1R,2S)-2-phenylcyclopropan-1-amine;2-phenylcyclopropan-1-amine;sulfuric acid

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5 g/mol

InChI

InChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4)/t8-,9+;;/m0../s1

InChI Key

BKPRVQDIOGQWTG-DBEJOZALSA-N

SMILES

C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O

Synonyms

Jatrosom, Parnate, Sulfate, Tranylcypromine, trans 2 Phenylcyclopropylamine, trans-2-Phenylcyclopropylamine, Transamine, Tranylcypromine, Tranylcypromine Sulfate

Canonical SMILES

C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O

Description

The exact mass of the compound Tranylcypromine sulfate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757342. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines. It belongs to the ontological category of alkylammonium sulfate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Tranylcypromine sulfate is a monoamine oxidase inhibitor (MAOI) primarily used in the treatment of major depressive disorder, atypical depression, and dysthymic disorder. It is a racemic mixture of two enantiomers, (1R,2S)- and (1S,2R)-2-phenylcyclopropan-1-amine, and is structurally categorized as a substituted phenethylamine. This compound works by irreversibly inhibiting the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By preventing the degradation of these neurotransmitters, tranylcypromine sulfate increases their availability and enhances mood and emotional stability .

Tranylcypromine sulfate exerts its antidepressant effects by inhibiting the breakdown of monoamines in the brain. MAO is an enzyme that metabolizes these neurotransmitters. By inhibiting MAO, tranylcypromine increases the levels of serotonin, norepinephrine, and dopamine, which are believed to play a role in mood regulation [, ].

Treatment-Resistant Depression

Tranylcypromine sulfate is considered a second-line treatment for major depressive disorder, particularly in cases where selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) haven't been effective []. Researchers are interested in understanding its mechanism of action in treatment-resistant depression to potentially develop more targeted therapies [].

Investigating Monoamine Oxidase Function

Tranylcypromine sulfate belongs to a class of medications called monoamine oxidase inhibitors (MAOIs). MAO is an enzyme that breaks down certain neurotransmitters, including dopamine, norepinephrine, and serotonin. By inhibiting MAO, tranylcypromine sulfate increases the levels of these neurotransmitters in the brain, which is thought to contribute to its antidepressant effects []. Research using tranylcypromine can help scientists understand the role of MAO in regulating neurotransmitter function and its potential impact on various brain disorders.

Neurodegenerative Diseases

Some research suggests that tranylcypromine sulfate may have neuroprotective properties. Studies are investigating its potential role in managing neurodegenerative diseases like Parkinson's disease and Alzheimer's disease, where a decline in neurotransmitter function is observed [, ]. However, more research is needed to confirm these potential benefits.

That are significant for its pharmacological activity. The primary reaction involves its irreversible binding to monoamine oxidase enzymes (both MAO-A and MAO-B), leading to a prolonged increase in monoamine levels. The compound's structure allows it to form covalent bonds with the active site of the enzyme, effectively deactivating it. Additionally, tranylcypromine can also undergo metabolic transformations in the liver, resulting in several metabolites including 4-hydroxytranylcypromine and N-acetyltranylcypromine, which exhibit reduced MAO inhibitory activity compared to the parent compound .

The synthesis of tranylcypromine sulfate typically involves the cyclization of amphetamine's isopropylamine side chain. The process can be summarized as follows:

  • Starting Material: Begin with amphetamine or its derivatives.
  • Cyclization: Employ chemical reagents that facilitate cyclization to form the cyclopropane ring.
  • Sulfonation: Treat the resulting compound with sulfuric acid to yield tranylcypromine sulfate.
  • Purification: Purify the product through crystallization or chromatography techniques.

This synthetic route allows for the production of both enantiomers in a racemic mixture .

Tranylcypromine sulfate is primarily utilized in clinical settings for treating various forms of depression, including:

  • Major depressive disorder
  • Dysthymic disorder
  • Atypical depression
  • Panic disorders
  • Phobic disorders

Due to its unique mechanism of action as a monoamine oxidase inhibitor, it is often considered when other antidepressants have failed or are not tolerated .

Interaction studies involving tranylcypromine sulfate reveal significant considerations for patient safety. The compound interacts with numerous medications and dietary substances:

  • Food Interactions: Consumption of tyramine-rich foods (e.g., aged cheeses, cured meats) can lead to hypertensive crises.
  • Drug Interactions: Caution is advised when co-administering with other medications that affect serotonin levels (e.g., selective serotonin reuptake inhibitors) due to the risk of serotonin syndrome.
  • Metabolic Interactions: Tranylcypromine inhibits CYP2A6 enzyme activity, which may alter the metabolism of drugs processed by this pathway .

Patients on tranylcypromine require careful monitoring and education regarding potential interactions.

Tranylcypromine sulfate shares similarities with other monoamine oxidase inhibitors but also possesses unique characteristics that distinguish it from them. Below is a comparison table highlighting these aspects:

Compound NameTypeUnique Features
TranylcypromineNon-hydrazine MAOIRapid onset; effective against atypical depression
PhenelzineHydrazine MAOIMore potent but associated with higher side effects
IsocarboxazidNon-hydrazine MAOILonger half-life; less commonly used
SelegilineSelective MAO-B InhibitorPrimarily affects dopamine; no antidepressant effects

Tranylcypromine's rapid onset and unique structural properties contribute to its effectiveness in treating certain types of depression where other MAO inhibitors may not be as beneficial .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

364.14567842 g/mol

Monoisotopic Mass

364.14567842 g/mol

Heavy Atom Count

25

UNII

7ZAT6ES870

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Tranylcypromine Sulfate is the sulfate salt form of tranylcypromine, an orally bioavailable, nonselective, irreversible, non-hydrazine inhibitor of both monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1/BHC110), with antidepressant and anxiolytic activities, and potential antineoplastic activities. Upon oral administration, tranylcypromine exerts its antidepressant and anxiolytic effects through the inhibition of MAO, an enzyme that catalyzes the breakdown of the monoamine neurotransmitters serotonin, norepinephrine, epinephrine and dopamine. This increases the concentrations and activity of these neurotransmitters. Tranylcypromine exerts its antineoplastic effect through the inhibition of LSD1. Inhibition of LSD1 prevents the transcription of LSD1 target genes. LSD1, a flavin-dependent monoamine oxidoreductase and a histone demethylase, is upregulated in a variety of cancers and plays a key role in tumor cell proliferation, migration, and invasion.

MeSH Pharmacological Classification

Anti-Anxiety Agents

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Amine oxidases [EC:1.4.3.-]
MAO [HSA:4128 4129] [KO:K00274]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

13492-01-8

Wikipedia

Tranylcypromine sulfate

FDA Medication Guides

Parnate
Tranylcypromine Sulfate
TABLET;ORAL
CONCORDIA
01/04/2018

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-12-2023
[1]. Caraci F, et al. Neuroprotective effects of the monoamine oxidase inhibitor tranylcypromine and its amide derivatives against Aβ(1-42)-induced toxicity. Eur J Pharmacol. 2015 Oct 5;764:256-263.

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